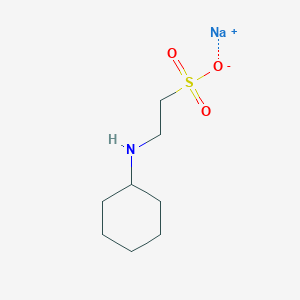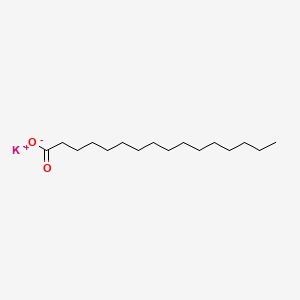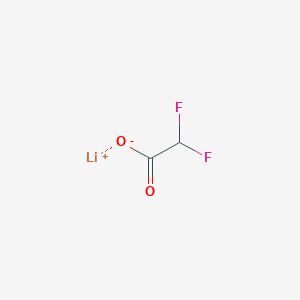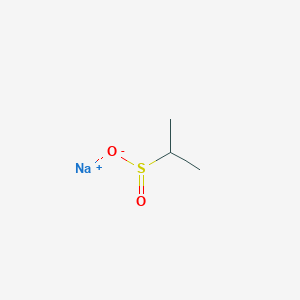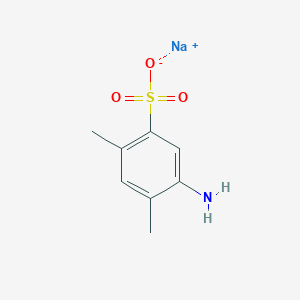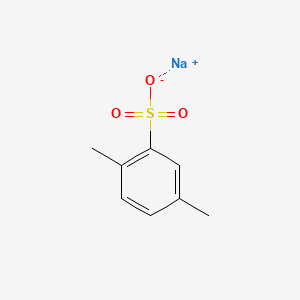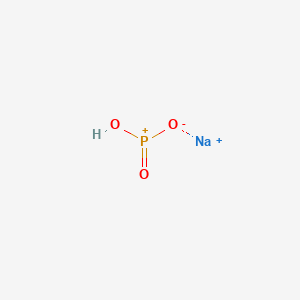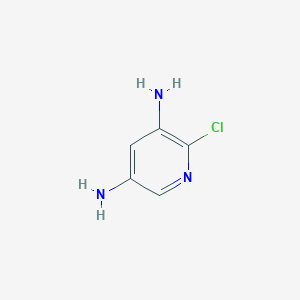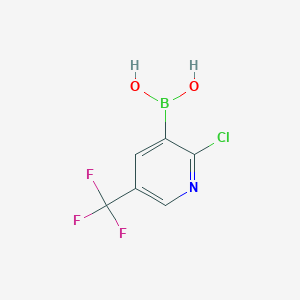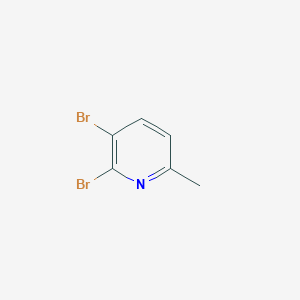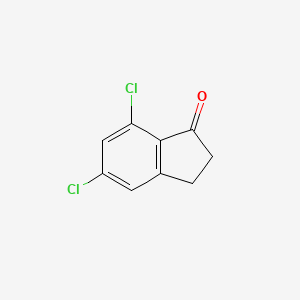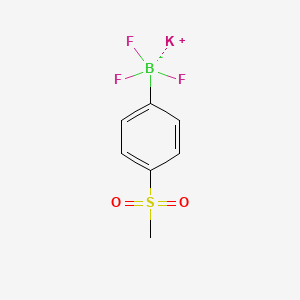
Potassium (4-methylsulfonylphenyl)trifluoroborate
概要
説明
- Potassium (4-methylsulfonylphenyl)trifluoroborate (CAS 850623-40-4) is an organic compound.
- Molecular formula: C<sub>7</sub>H<sub>7</sub>BF<sub>3</sub>KO<sub>2</sub>S.
- It appears as colorless crystals or white powder.
- Melting point: Approximately 100-102°C.
- Solubility: Easily soluble in water and organic solvents.
Synthesis Analysis
- Information on the synthesis of this compound is not readily available in the provided sources.
Molecular Structure Analysis
- The molecular formula indicates the presence of potassium, boron, sulfur, fluorine, and carbon atoms.
- The specific arrangement of these atoms in the molecule would require further investigation.
Chemical Reactions Analysis
- The compound is commonly used in Suzuki Cross-Coupling reactions as a boronic acid surrogate.
- It participates in organic synthesis to create aromatic compounds, coordination complexes, chiral compounds, and biologically active molecules.
Physical And Chemical Properties Analysis
- Melting point: >300°C.
- Solubility: Soluble in water.
- Store in a well-ventilated place, tightly closed, and away from oxidizing agents.
科学的研究の応用
Application in Alkali Metal Batteries
- Specific Scientific Field : Battery Technology
- Summary of the Application : Potassium (4-methylsulfonylphenyl)trifluoroborate is used as an additive in the electrolyte molecular design for alkali metal batteries . Alkali metal batteries (AMBs) have emerged as promising candidates for next-generation energy storage due to their high theoretical specific capacity and output voltage .
- Methods of Application or Experimental Procedures : The additive (potassium(4-methylsulfonylphenyl)trifluoroborate, SPTF) is used to inhibit the dehydrogenation reaction of Ethylene Carbonate (EC), a common solvent used in lithium-ion batteries . A series of characterizations (in situ XRD, sXAS, AFM, HRTEM, NMR, cryo TEM) were used to demonstrate that trace additives not only regulate EC .
- Summary of Results or Outcomes : The use of Potassium (4-methylsulfonylphenyl)trifluoroborate as an additive in the electrolyte can help overcome the challenges faced by AMBs related to high reactivity with electrolytes and unstable interphases .
Application in Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : Potassium (4-methylsulfonylphenyl)trifluoroborate is a specialty product used in proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Summary of Results or Outcomes : The specific results or outcomes of using Potassium (4-methylsulfonylphenyl)trifluoroborate in proteomics research are not provided in the source .
Application in Organic Transformations
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They provide unique reactivity patterns that complement those of other available organoboron reagents .
- Methods of Application or Experimental Procedures : Organotrifluoroborates are used in various synthetic methods, including cross-coupling and other carbon–carbon bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Summary of Results or Outcomes : The use of organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, has led to substantial progress in the application of these reagents in various transformations . They often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Application in Proteomics Research
- Specific Scientific Field : Proteomics
- Summary of the Application : Potassium (4-methylsulfonylphenyl)trifluoroborate is a specialty product used in proteomics research applications . Proteomics is a large-scale study of proteins, particularly their structures and functions .
- Summary of Results or Outcomes : The specific results or outcomes of using Potassium (4-methylsulfonylphenyl)trifluoroborate in proteomics research are not provided in the source .
Application in Organic Transformations
- Specific Scientific Field : Organic Chemistry
- Summary of the Application : Organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They provide unique reactivity patterns that complement those of other available organoboron reagents .
- Methods of Application or Experimental Procedures : Organotrifluoroborates are used in various synthetic methods, including cross-coupling and other carbon–carbon bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .
- Summary of Results or Outcomes : The use of organotrifluoroborates, including Potassium (4-methylsulfonylphenyl)trifluoroborate, has led to substantial progress in the application of these reagents in various transformations . They often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols .
Safety And Hazards
- Harmful by inhalation, skin contact, and ingestion.
- Causes skin and eye irritation.
- May cause respiratory irritation.
- Avoid breathing dust or mist.
- Wear protective gear when handling.
将来の方向性
- Further research is needed to explore its applications, potential reactions, and optimization for specific purposes.
特性
IUPAC Name |
potassium;trifluoro-(4-methylsulfonylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-4-2-6(3-5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZWCMTYKAZMHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)S(=O)(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635800 | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-methylsulfonylphenyl)trifluoroborate | |
CAS RN |
850623-40-4 | |
| Record name | Borate(1-), trifluoro[4-(methylsulfonyl)phenyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro[4-(methanesulfonyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)
